

2-Bromo-4-methylpentanoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4-methylpentanoic acid**

Cat. No.: **B3021681**

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An In-depth Technical Guide to the Chemical Properties of **2-Bromo-4-methylpentanoic Acid**

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-bromo-4-methylpentanoic acid**, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical properties, spectral data, reactivity, and safety information.

Chemical Identity and Structure

2-Bromo-4-methylpentanoic acid is a halogenated carboxylic acid. The presence of a bromine atom on the alpha-carbon (the carbon adjacent to the carboxyl group) makes it a valuable intermediate in organic synthesis.

- IUPAC Name: **2-bromo-4-methylpentanoic acid**[\[1\]](#)
- Molecular Formula: C₆H₁₁BrO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Canonical SMILES: CC(C)CC(C(=O)O)Br[\[1\]](#)[\[2\]](#)
- InChI: InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)[\[1\]](#)[\[3\]](#)
- CAS Numbers: 49628-52-6, 42990-24-9[\[1\]](#)[\[2\]](#)[\[3\]](#)

The molecule exists as a racemate, though stereospecific variants such as **(S)-2-bromo-4-methylpentanoic acid** (CAS: 28659-87-2) are also available.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **2-bromo-4-methylpentanoic acid**.

Property	Value	Source
Molecular Weight	195.05 g/mol	[1] [4] [7] [8]
Exact Mass	193.99424 Da	[1] [2] [4]
Density	1.432 g/cm ³	[2] [3]
Boiling Point	240.5 °C at 760 mmHg	[2] [3]
Flash Point	99.3 °C	[2] [3]
Vapor Pressure	0.0126 mmHg at 25°C	[2] [3]
Refractive Index	1.485	[2] [3]
LogP (XLogP3)	2.3	[2] [4]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	3	[2]
Topological Polar Surface Area (TPSA)	37.3 Å ²	[1] [4]

Spectral Data

Spectroscopic data is crucial for the structural confirmation of **2-bromo-4-methylpentanoic acid**.

- Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for this compound.[\[1\]](#) The ¹H NMR spectrum would be expected to show characteristic signals for the methine proton at the alpha-carbon, the methylene protons, the isopropyl methine

proton, and the diastereotopic methyl protons of the isopropyl group, in addition to the carboxylic acid proton.

- Infrared (IR) Spectroscopy: IR spectra, including FTIR and vapor phase IR, have been recorded.^[1] Key absorptions would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-Br stretching vibrations.

Chemical Reactivity and Synthesis

The reactivity of **2-bromo-4-methylpentanoic acid** is dominated by the two functional groups: the carboxylic acid and the alpha-bromo substituent.

General Reactivity

- Carboxylic Acid Group: Can undergo typical reactions such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol.
- Alpha-Bromo Group: The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., -OH, -NH₂, -CN) at this position. It can also undergo elimination reactions in the presence of a strong base.

Diagram of the primary reaction pathways for **2-bromo-4-methylpentanoic acid**.

Synthesis

A common method for the synthesis of α -bromo carboxylic acids is the Hell-Volhard-Zelinsky reaction. This involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

The reaction of 4-methylpentanoic acid with Br₂ and PBr₃ yields **2-bromo-4-methylpentanoic acid**.^[9] The mechanism proceeds via the formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the alpha-position.^[9]

Experimental Protocols

Synthesis via Hell-Volhard-Zelinsky Reaction

Objective: To synthesize **2-bromo-4-methylpentanoic acid** from 4-methylpentanoic acid.

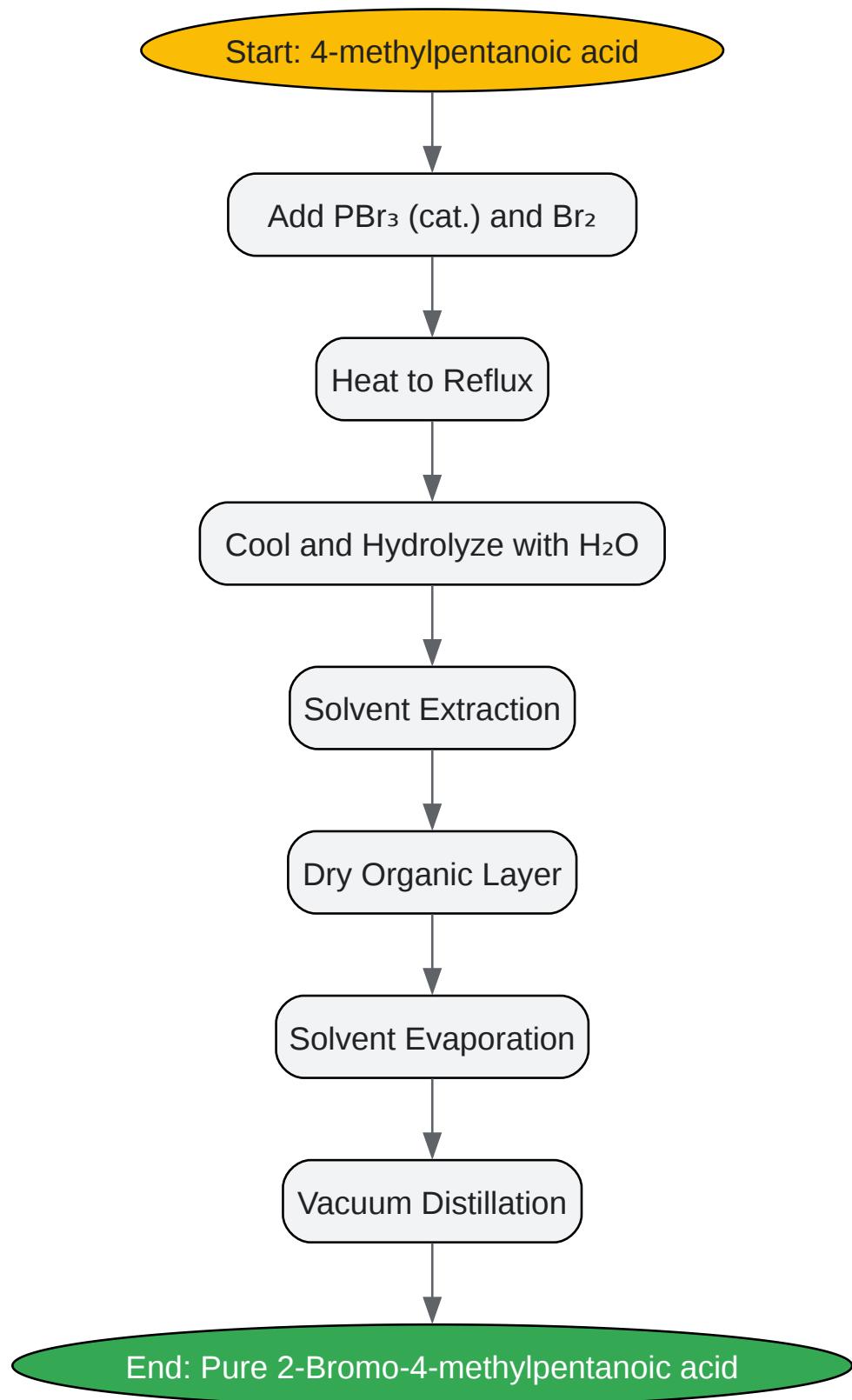
Materials:

- 4-methylpentanoic acid
- Red phosphorus or Phosphorus tribromide (PBr₃) (catalytic amount)
- Bromine (Br₂)
- Water (H₂O)
- Diethyl ether or other suitable organic solvent
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus.

Procedure:

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a gas trap), a dropping funnel, and a magnetic stirrer.
- Initial Reaction: Charge the flask with 4-methylpentanoic acid and a catalytic amount of PBr₃ (or red phosphorus).
- Bromination: Heat the mixture gently. Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be neutralized by the gas trap.
- Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux until the red color of bromine disappears, indicating its consumption.
- Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide to the final carboxylic acid product.
- Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and then with a saturated sodium chloride solution.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **2-bromo-4-methylpentanoic acid**.

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Workflow for the synthesis of **2-bromo-4-methylpentanoic acid**.

Safety and Handling

2-Bromo-4-methylpentanoic acid is a hazardous chemical that requires careful handling.

GHS Hazard Classification:

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
- Skin Corrosion/Irritation (Danger): H314 - Causes severe skin burns and eye damage.[1][10]
- It may also be harmful in contact with skin (Acute Toxicity, Dermal) and if inhaled (Acute Toxicity, Inhalation).[1]

Precautionary Measures:

- Handling: Wash hands and any exposed skin thoroughly after handling.[11][12] Use only in a well-ventilated area and avoid breathing vapors or mist.[11]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][12] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[11][12]
- Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep containers tightly closed and store locked up.[11] It is incompatible with strong oxidizing agents and strong bases.[12]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11][12]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice.[11][12]
 - Inhalation: Remove to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[11]
 - Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[11][12]

This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

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- To cite this document: BenchChem. [2-Bromo-4-methylpentanoic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3021681#2-bromo-4-methylpentanoic-acid-chemical-properties>

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